N-(2-BENZOYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
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Overview
Description
N-(2-BENZOYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound that features a benzoylphenyl group, a nitro-pyrazole moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzoylphenyl Intermediate: This step might involve the acylation of a phenyl compound to introduce the benzoyl group.
Synthesis of the Nitro-Pyrazole Moiety: This could involve nitration of a pyrazole ring, followed by functionalization to introduce the methyl group.
Coupling Reactions: The final step would involve coupling the benzoylphenyl intermediate with the nitro-pyrazole moiety and the furan ring under specific conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
N-(2-BENZOYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
Amines: From the reduction of the nitro group.
Alcohols: From the reduction of the benzoyl group.
Substituted Furans: From electrophilic substitution reactions on the furan ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-BENZOYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE would depend on its specific application. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoylphenyl)-5-({4-amino-1H-pyrazol-1-yl}methyl)-2-furamide: Similar structure but with an amino group instead of a nitro group.
N-(2-benzoylphenyl)-5-({4-methyl-1H-pyrazol-1-yl}methyl)-2-furamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(2-BENZOYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to the presence of the nitro-pyrazole moiety, which can impart specific chemical and biological properties not found in its analogs.
Properties
Molecular Formula |
C22H16N4O5 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H16N4O5/c27-21(15-6-2-1-3-7-15)18-8-4-5-9-19(18)24-22(28)20-11-10-17(31-20)14-25-13-16(12-23-25)26(29)30/h1-13H,14H2,(H,24,28) |
InChI Key |
SKIXCWFXFCNFGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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